1,7-Naphthyridin-6-carbonitril

Übersicht

Beschreibung

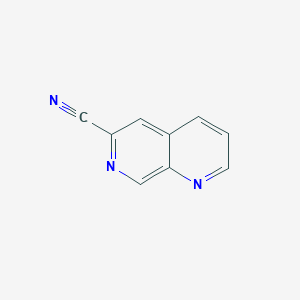

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system consisting of two pyridine rings

Wissenschaftliche Forschungsanwendungen

1,7-Naphthyridine-6-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.

Wirkmechanismus

Action Environment

Environmental factors (pH, temperature, co-administered drugs) impact drug stability, efficacy, and safety. Investigating these aspects will enhance our understanding of how 1,7-Naphthyridine-6-carbonitrile behaves in different contexts.

1,7-Naphthyridine-6-carbonitrile and its broader implications. 🌟 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine-6-carbonitrile can be synthesized through the cyanation of benzonaphthyridine N-oxides. The process involves treating benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dry dichloromethane (CH2Cl2) at a temperature of 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within a few hours. The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods

While specific industrial production methods for 1,7-Naphthyridine-6-carbonitrile are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation process. Optimization of reaction conditions, such as temperature control and reagent purity, is crucial for achieving high yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Naphthyridine: Another isomer with different nitrogen atom positions in the ring system.

1,6-Naphthyridine: Known for its biological activities, including anticancer properties.

1,8-Naphthyridine: Used in various chemical syntheses and known for its unique reactivity.

Uniqueness

1,7-Naphthyridine-6-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biologische Aktivität

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Structural Overview

1,7-Naphthyridine-6-carbonitrile belongs to a class of compounds known as naphthyridines, which are characterized by their bicyclic structure containing nitrogen atoms. This structural feature contributes to their biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research indicates that 1,7-naphthyridine derivatives exhibit potent anticancer properties. A notable study demonstrated that derivatives of this compound can inhibit the WNT signaling pathway, crucial for cancer cell proliferation and survival. The compound showed significant antiproliferative effects against various colon cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

| SW620 | 3.05 |

These results indicate that 1,7-naphthyridine-6-carbonitrile can effectively induce cell cycle arrest in the G0/G1 phase, thereby preventing cancer cell division and growth .

Case Study: Xenograft Model

In vivo studies using HCT116 xenograft models revealed that treatment with 1,7-naphthyridine-6-carbonitrile significantly reduced tumor growth compared to control groups. The mechanism of action appears to involve the induction of autophagy and apoptosis in cancer cells, which are critical pathways for eliminating malignant cells .

Antimicrobial Properties

1,7-Naphthyridine derivatives also demonstrate antimicrobial activity against various pathogens. A comprehensive evaluation found that these compounds exerted inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Table: Antimicrobial Activity of 1,7-Naphthyridine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These findings suggest that 1,7-naphthyridine-6-carbonitrile could serve as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of naphthyridine derivatives. In models of neurodegeneration, such as Alzheimer's disease, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. Specifically, they modulate pathways associated with neuroinflammation and neuronal survival.

The neuroprotective effects are attributed to the ability of 1,7-naphthyridine-6-carbonitrile to inhibit pro-inflammatory cytokines like TNF-α and IL-1β in neuronal cultures. This modulation helps maintain neuronal integrity and function under stress conditions .

Eigenschaften

IUPAC Name |

1,7-naphthyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFINHNXBKQLDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.